molecular formula C21H21N3O3S B2650263 6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-41-7

6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2650263
CAS No.: 946373-41-7
M. Wt: 395.48
InChI Key: YINWVIDGIBIPKS-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches

    The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including compounds with structural similarities to the specified compound, often involves [4+2]-cycloaddition reactions. For example, Adams et al. (2005) reported the synthesis of a derivative through a reaction involving 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione and phenyl isocyanate at low temperatures, yielding a molecule with a pyrrolopyrimidine core and substituents that enhance its electronic properties (Adams et al., 2005).

  • Molecular Structure and Spectral Analysis

    The molecular structure and vibrational spectra of related compounds are thoroughly investigated using techniques like FT-IR, FT-Raman spectroscopy, and DFT calculations to understand their electronic structures and potential applications in materials science. Al-Abdullah et al. (2014) conducted a detailed study on a tetrahydropyrimidine-2,4-dione derivative, analyzing its HOMO-LUMO gap, NBO, and molecular electrostatic potential to assess its suitability for nonlinear optical applications (Al-Abdullah et al., 2014).

Potential Applications

  • Optoelectronic Materials

    The electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone in related compounds contribute to high conductivity and electron mobility. These properties make them suitable for use as electron transport layers in polymer solar cells, enhancing device performance through better energy alignment and electron extraction (Hu et al., 2015).

  • Pharmacological Research

    While specific studies on the pharmacological applications of the exact compound were not found, related research indicates that pyrimidine derivatives often possess significant biological activities, including antitumor properties. Grigoryan et al. (2008) explored the synthesis of pyrimidine derivatives with potential antitumor effects, suggesting the broad applicability of this chemical scaffold in medicinal chemistry (Grigoryan et al., 2008).

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-15-7-3-13(4-8-15)11-24-12-17-18(20(24)25)19(23-21(26)22-17)14-5-9-16(28-2)10-6-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINWVIDGIBIPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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